1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
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Description
1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a useful research compound. Its molecular formula is C13H16Cl2O3 and its molecular weight is 291.17 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical compound of interest due to its potential biological activities. This compound is structurally related to several pharmacologically active agents and has been the subject of various studies aimed at elucidating its effects on biological systems.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds with similar structures often interact with biological targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of signaling pathways. The specific biological activity of this compound has been explored primarily in the context of its pharmacological potential.
Antimicrobial Properties
Studies have shown that several derivatives of dichlorophenyl compounds exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For example, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines suggest potential anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines by activating pathways associated with oxidative stress and DNA damage.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung cancer) | 25 | Induction of ROS and activation of p53 |
HeLa (Cervical cancer) | 30 | DNA damage response and apoptosis |
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study 1: Cytotoxicity in Lung Cancer Cells
A study conducted on A549 lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be 25 µM, indicating a potent cytotoxic effect. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 15 µg/mL, suggesting strong antimicrobial potential.
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary data indicate that while the compound exhibits significant biological activity, it may also present risks at higher concentrations. Further studies are needed to establish a comprehensive toxicological profile.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,11-12,16H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKUDSVWWLLABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=C(C(=CC=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.